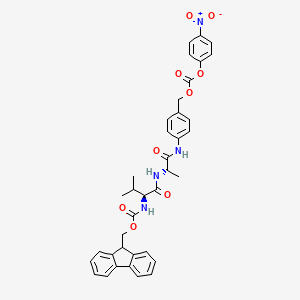

Fmoc-Val-Ala-PAB-PNP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H36N4O9/c1-22(2)33(40-36(44)48-21-32-30-10-6-4-8-28(30)29-9-5-7-11-31(29)32)35(43)38-23(3)34(42)39-25-14-12-24(13-15-25)20-49-37(45)50-27-18-16-26(17-19-27)41(46)47/h4-19,22-23,32-33H,20-21H2,1-3H3,(H,38,43)(H,39,42)(H,40,44)/t23-,33-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHZWBDLYYJQAV-WYOOIXGGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H36N4O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

680.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Lynchpin of Targeted Therapy: An In-depth Technical Guide to the Fmoc-Val-Ala-PAB-PNP Linker's Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapeutics, Antibody-Drug Conjugates (ADCs) represent a paradigm of precision medicine. The efficacy and safety of these biotherapeutics are critically dependent on the linker that bridges the monoclonal antibody to the cytotoxic payload. This technical guide provides a comprehensive examination of the core mechanism of action of the Fmoc-Val-Ala-PAB-PNP linker, a sophisticated, enzymatically cleavable system designed for controlled drug release in the tumor microenvironment.

Core Mechanism of Action: A Trifecta of Specificity, Cleavage, and Self-Immolation

The this compound linker is a multi-component system engineered for stability in systemic circulation and specific, efficient payload release within target cancer cells.[1] Its mechanism of action is a well-orchestrated cascade of events:

-

Targeted Delivery and Internalization: The ADC, featuring the this compound linker, circulates in the bloodstream in a stable, inactive form. The monoclonal antibody component directs the ADC to tumor cells overexpressing a specific surface antigen. Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically via receptor-mediated endocytosis, and trafficked to the lysosome.

-

Enzymatic Cleavage by Cathepsin B: The lysosome is characterized by an acidic environment and a high concentration of proteases. Cathepsin B, a cysteine protease frequently upregulated in various tumor types, plays a pivotal role in the linker's mechanism.[2] Cathepsin B recognizes and specifically cleaves the amide bond between the alanine (Ala) and the p-aminobenzyl (PAB) moieties of the linker.[3] The Valine-Alanine (Val-Ala) dipeptide sequence is a known substrate for Cathepsin B.[4]

-

Self-Immolative Cascade and Payload Release: The enzymatic cleavage of the Val-Ala dipeptide from the PAB spacer is the initiating trigger for a rapid, self-immolative electronic cascade.[5] The now-exposed aniline nitrogen of the PAB group initiates a 1,6-elimination reaction. This process results in the fragmentation of the PAB spacer and the traceless release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell. The released payload can then engage its intracellular target, leading to cell cycle arrest and apoptosis.

The Fmoc (Fluorenylmethyloxycarbonyl) group is a protecting group utilized during the chemical synthesis of the linker and is removed prior to the final ADC construct. The PNP (p-nitrophenyl) group serves as an activated leaving group to facilitate the conjugation of the linker to an amine-containing payload.

Quantitative Data on Linker Cleavage

The kinetics of Cathepsin B-mediated cleavage are critical for the efficacy of ADCs employing the Val-Ala linker. While specific kinetic parameters for this compound are not extensively published in peer-reviewed literature, illustrative data for similar Val-Ala-PABC-fluorophore substrates provide valuable insights into the linker's performance.

Table 1: Illustrative Kinetic Parameters for Cathepsin B Cleavage of a Val-Ala Linker

| Peptide Linker | Km (µM) | kcat (s⁻¹) |

| Val-Ala-PABC-Fluorophore | 6200 ± 280 | 31.0 |

Disclaimer: The data presented in this table is illustrative and based on a fluorogenic substrate analogue of the Val-Ala-PAB linker. Actual kinetic values may vary depending on the specific ADC construct, payload, and experimental conditions.

Experimental Protocols

A thorough evaluation of the this compound linker's mechanism of action involves a series of well-defined experimental protocols.

Solid-Phase Peptide Synthesis (SPPS) of the Fmoc-Val-Ala-PAB Linker

This protocol outlines the manual synthesis of the peptide linker on a solid support.

-

Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) in a peptide synthesis vessel.

-

Loading of the First Amino Acid (Alanine): Dissolve Fmoc-Ala-OH and N,N-Diisopropylethylamine (DIPEA) in anhydrous DCM. Add the solution to the resin and agitate for 2-4 hours.

-

Fmoc Deprotection: Treat the resin with a 20% piperidine solution in N,N-Dimethylformamide (DMF) to remove the Fmoc protecting group from the alanine residue.

-

Coupling of the Second Amino Acid (Valine): Dissolve Fmoc-Val-OH, a coupling reagent (e.g., HATU), and DIPEA in DMF. Add this solution to the resin and agitate for 1-2 hours.

-

Fmoc Deprotection: Repeat the Fmoc deprotection step with 20% piperidine in DMF.

-

Coupling of the PAB Moiety: Couple a suitable Fmoc-protected p-aminobenzyl alcohol derivative to the N-terminus of the dipeptide.

-

Cleavage from Resin: Cleave the completed linker from the resin using a mild acidic solution (e.g., 1-5% Trifluoroacetic acid in DCM).

-

Purification: Purify the crude linker using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conjugation of the Linker to a Payload via the PNP Activated Group

This protocol describes the attachment of an amine-containing cytotoxic payload to the linker.

-

Dissolution: Dissolve the purified this compound linker and the amine-containing payload in an anhydrous solvent such as DMF.

-

Reaction: Add a non-nucleophilic base like DIPEA to the solution to facilitate the reaction. Stir the mixture at room temperature.

-

Monitoring: Monitor the progress of the conjugation reaction using liquid chromatography-mass spectrometry (LC-MS).

-

Purification: Once the reaction is complete, purify the drug-linker conjugate by preparative RP-HPLC.

-

Lyophilization: Lyophilize the purified fractions to obtain the drug-linker conjugate as a solid.

Cathepsin B Cleavage Assay

This fluorometric assay quantifies the susceptibility of the linker to enzymatic cleavage.

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with 1 mM EDTA).

-

Prepare an activation buffer by adding a reducing agent like Dithiothreitol (DTT) to the assay buffer.

-

Dilute recombinant human Cathepsin B in the activation buffer.

-

Prepare a solution of a fluorogenic Val-Ala-PABC substrate (e.g., conjugated to 7-amino-4-methylcoumarin, AMC).

-

-

Assay Procedure:

-

In a 96-well black microplate, add the activated Cathepsin B solution.

-

Initiate the reaction by adding the fluorogenic substrate solution to the wells.

-

Include controls such as a blank (substrate only) and a negative control with a Cathepsin B inhibitor.

-

-

Measurement: Incubate the plate at 37°C and measure the increase in fluorescence over time using a fluorescence plate reader. The fluorescence signal is proportional to the amount of cleaved substrate.

-

Data Analysis: Calculate the rate of cleavage from the slope of the fluorescence versus time plot. For kinetic analysis, perform the assay with varying substrate concentrations to determine Km and kcat values by fitting the data to the Michaelis-Menten equation.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the final ADC on cancer cells.

-

Cell Seeding: Seed target antigen-positive and antigen-negative cancer cell lines in 96-well plates and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC and treat the cells for a period of 72-96 hours. Include untreated cells as a control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the media and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Visualizations

The following diagrams illustrate the key mechanisms and workflows associated with the this compound linker.

Caption: ADC mechanism of action from circulation to apoptosis.

Caption: Cathepsin B cleavage and PAB self-immolation cascade.

Caption: Experimental workflow for ADC synthesis and evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. preprints.org [preprints.org]

- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Fmoc-Val-Ala-PAB-PNP in Next-Generation Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Val-Ala-PAB-PNP is a critical building block in the development of advanced antibody-drug conjugates (ADCs), a powerful class of targeted therapeutics.[] This technical guide provides an in-depth analysis of its core applications, the underlying biochemical principles, and detailed experimental protocols relevant to its use in cancer research and drug development. We will explore the nuanced advantages of the valine-alanine (Val-Ala) dipeptide linker, present comparative data, and offer step-by-step methodologies for its integration into ADC constructs.

Core Components and Mechanism of Action

This compound is a chemically sophisticated linker precursor designed for the precise attachment of cytotoxic payloads to monoclonal antibodies. Each component of this molecule has a distinct and vital function:

-

Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group for the terminal amine. Its removal under mild basic conditions is a key step in the sequential synthesis of the drug-linker construct.[2]

-

Val-Ala (Valine-Alanine): A dipeptide sequence that serves as a substrate for specific enzymatic cleavage. This linker is designed to be selectively cleaved by proteases, such as Cathepsin B, which are often overexpressed in the lysosomal compartments of tumor cells.[2][3]

-

PAB (p-aminobenzyl alcohol): A self-immolative spacer. Following the enzymatic cleavage of the Val-Ala dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, ensuring the release of the payload in its active, unmodified form.[3]

-

PNP (p-nitrophenyl): A good leaving group that facilitates the efficient conjugation of the linker to an amine-containing cytotoxic payload.

The overarching mechanism of an ADC utilizing a Val-Ala linker begins with the binding of the antibody to a specific antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized, typically via endocytosis, and trafficked to the lysosome. The acidic and enzyme-rich environment of the lysosome facilitates the Cathepsin B-mediated cleavage of the Val-Ala linker, initiating the self-immolation of the PAB spacer and the subsequent release of the cytotoxic payload, leading to targeted cell death.

Quantitative Data: A Comparative Analysis of Val-Ala and Val-Cit Linkers

The choice of the dipeptide linker is a critical determinant of an ADC's therapeutic index. The Val-Ala linker has emerged as a key alternative to the more traditional valine-citrulline (Val-Cit) linker. The following tables summarize key quantitative data comparing their performance characteristics.

| Parameter | Val-Ala Linker | Val-Cit Linker | Species | Comments |

| Plasma Half-life | 23 hours | 11.2 hours | Mouse | The Val-Ala linker demonstrates significantly improved stability in mouse plasma, a crucial consideration for preclinical in vivo studies. |

| Plasma Stability | Stable | Stable | Human | Both linkers exhibit high stability in human plasma, which is essential for clinical applications. |

| Parameter | Val-Ala Linker | Val-Cit Linker | Comments |

| Cathepsin B Cleavage Rate | Approximately half the rate of Val-Cit | Baseline | While the cleavage rate is slower, it is generally sufficient for effective payload release within the target cell. |

| Hydrophobicity | Lower | Higher | The reduced hydrophobicity of the Val-Ala linker mitigates the risk of ADC aggregation, especially with lipophilic payloads. |

| Achievable Drug-to-Antibody Ratio (DAR) | Up to 7.4 with minimal aggregation | Lower, with increased aggregation at higher DARs | The ability to achieve a higher DAR without significant aggregation can lead to more potent and homogenous ADCs. |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound and the resulting ADCs.

Protocol 1: Synthesis of this compound

This protocol outlines a general approach for the solid-phase synthesis of the dipeptide linker.

Materials:

-

Rink Amide resin

-

Fmoc-Ala-OH

-

Fmoc-Val-OH

-

p-aminobenzyl alcohol (PAB-OH)

-

p-nitrophenyl chloroformate

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

N,N'-Diisopropylethylamine (DIPEA)

-

HBTU/HOBt coupling reagents

-

Trifluoroacetic acid (TFA)

Procedure:

-

Resin Swelling and Alanine Coupling: Swell Rink Amide resin in DMF. Couple Fmoc-Ala-OH to the resin using HBTU/HOBt and DIPEA in DMF.

-

Fmoc Deprotection: Remove the Fmoc group from the coupled alanine using 20% piperidine in DMF.

-

Valine Coupling: Couple Fmoc-Val-OH to the deprotected alanine using HBTU/HOBt and DIPEA in DMF.

-

Fmoc Deprotection: Remove the Fmoc group from the coupled valine using 20% piperidine in DMF.

-

PAB-PNP Moiety Synthesis (in solution): React p-aminobenzyl alcohol with p-nitrophenyl chloroformate in the presence of a non-nucleophilic base like DIPEA in DCM to form the PAB-PNP carbonate.

-

PAB-PNP Coupling to Dipeptide: Couple the synthesized PAB-PNP moiety to the deprotected dipeptide on the resin.

-

Cleavage from Resin: Cleave the final this compound linker from the resin using a cleavage cocktail containing TFA.

-

Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Conjugation of a Cytotoxic Payload (e.g., MMAE) to this compound

This protocol describes the attachment of an amine-containing payload to the linker.

Materials:

-

This compound

-

Monomethyl auristatin E (MMAE) or other amine-containing payload

-

Anhydrous N,N-Dimethylformamide (DMF)

-

N,N'-Diisopropylethylamine (DIPEA)

-

RP-HPLC system for purification

Procedure:

-

Dissolution: Dissolve this compound (1.1 equivalents) and the amine-containing payload (1 equivalent) in anhydrous DMF.

-

Reaction: Add DIPEA (3 equivalents) to the solution and stir at room temperature.

-

Monitoring: Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 2-4 hours).

-

Purification: Purify the resulting drug-linker conjugate by preparative RP-HPLC.

-

Lyophilization: Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.

Protocol 3: Antibody-Drug Conjugation

This protocol outlines the conjugation of the drug-linker to a monoclonal antibody via reduced interchain disulfides.

Materials:

-

Monoclonal antibody (mAb)

-

Drug-linker construct with a maleimide handle (requires a separate step to add a maleimide group to the drug-linker)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Phosphate-buffered saline (PBS)

-

N-acetylcysteine

-

Size-exclusion chromatography (SEC) columns

Procedure:

-

Antibody Reduction: Partially reduce the interchain disulfides of the mAb using a controlled amount of TCEP in PBS. The amount of TCEP will determine the final DAR.

-

Buffer Exchange: Remove excess TCEP by buffer exchange into a conjugation buffer (e.g., PBS with EDTA, pH 7.4).

-

Conjugation Reaction: Dissolve the maleimide-functionalized drug-linker in a co-solvent like DMSO and add it to the reduced antibody solution at a molar excess. Gently agitate the reaction mixture at room temperature for 1-2 hours.

-

Quenching: Quench any unreacted thiols by adding an excess of N-acetylcysteine.

-

Purification: Purify the ADC from unconjugated drug-linker and other small molecules using size-exclusion chromatography.

Protocol 4: In Vitro Cathepsin B Cleavage Assay

This assay quantifies the rate of payload release from the ADC in the presence of Cathepsin B.

Materials:

-

Purified ADC

-

Recombinant human Cathepsin B

-

Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5

-

Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

LC-MS/MS system

Procedure:

-

Enzyme Activation: Pre-activate Cathepsin B by incubating it in the Activation Buffer.

-

Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the assay buffer.

-

Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. A typical final enzyme concentration is in the nanomolar range (e.g., 20 nM), and the ADC concentration is in the micromolar range (e.g., 1 µM). Incubate the reaction at 37°C.

-

Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the reaction.

-

Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload and remaining intact ADC.

Visualizing Key Processes and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the ADC mechanism of action and a typical experimental workflow.

Caption: Mechanism of action for a Val-Ala linker-based ADC.

Caption: General experimental workflow for ADC development.

Conclusion

This compound is a versatile and highly valuable tool in the design and synthesis of next-generation antibody-drug conjugates. The Val-Ala dipeptide offers distinct advantages over the traditional Val-Cit linker, particularly in terms of its lower hydrophobicity, which allows for the development of ADCs with higher drug-to-antibody ratios and reduced aggregation, especially when working with lipophilic payloads. While the cleavage rate by Cathepsin B is comparatively slower, it is sufficient for potent and specific payload delivery within the tumor microenvironment. The detailed protocols and comparative data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to effectively utilize this advanced linker technology in their pursuit of more effective and safer cancer therapeutics. The continued exploration and optimization of linker chemistry, exemplified by the Val-Ala dipeptide, will undoubtedly play a pivotal role in the future success of antibody-drug conjugates.

References

An In-Depth Technical Guide to the Fmoc-Val-Ala-PAB-PNP ADC Linker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fmoc-Val-Ala-PAB-PNP linker, a crucial component in the development of Antibody-Drug Conjugates (ADCs). This document details the linker's structure, mechanism of action, relevant quantitative data, and detailed experimental protocols for its synthesis, conjugation, and evaluation.

Introduction to the this compound Linker

The this compound linker is a chemically sophisticated molecule designed for the targeted delivery of cytotoxic payloads to cancer cells. It is a cleavable linker system, meaning it is designed to be stable in systemic circulation and to release its payload under specific conditions within the target cell. The linker is composed of four key functional units:

-

Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group for the N-terminus of the dipeptide. This group is typically removed during the synthesis of the drug-linker conjugate before its attachment to the antibody.

-

Val-Ala (Valine-Alanine): A dipeptide sequence that serves as the recognition site for the lysosomal protease Cathepsin B.[1] This enzyme is often overexpressed in the tumor microenvironment, providing a mechanism for selective cleavage of the linker within cancer cells.[2]

-

PAB (p-aminobenzyl alcohol): A self-immolative spacer. Following the enzymatic cleavage of the Val-Ala dipeptide, the PAB spacer undergoes a spontaneous 1,6-elimination reaction to release the unmodified payload.[3]

-

PNP (p-nitrophenyl carbonate): An activated carbonate that serves as a good leaving group, facilitating the efficient and stable conjugation of the linker to an amine-containing payload molecule through a carbamate bond.[4]

The strategic combination of these components results in an ADC that can selectively deliver a potent cytotoxic agent to tumor cells, thereby enhancing therapeutic efficacy while minimizing off-target toxicity.

Mechanism of Action: Payload Release

The release of the cytotoxic payload from an ADC constructed with the this compound linker is a multi-step process that occurs after the ADC has been internalized by the target cancer cell.

Quantitative Data

The selection of a linker is a critical decision in ADC design, and quantitative data on its performance is essential. The Val-Ala linker is often compared to the more established Val-Cit linker. While specific data for the this compound linker is limited, the following tables summarize key quantitative parameters for Val-Ala containing ADCs from various studies.

Table 1: Physicochemical and Performance Properties of Val-Ala vs. Val-Cit Linkers

| Property | Val-Ala Linker | Val-Cit Linker | Significance in ADC Development |

| Hydrophobicity | Less hydrophobic | More hydrophobic | Lower hydrophobicity of Val-Ala can reduce ADC aggregation, especially with lipophilic payloads.[3] |

| Aggregation | Reduced aggregation at high DARs | Prone to aggregation at high DARs | Val-Ala allows for the production of ADCs with higher Drug-to-Antibody Ratios (DARs) (up to ~7.4) with limited aggregation (<10%). |

| Cathepsin B Cleavage Rate | Slower (approximately half the rate of Val-Cit in some studies) | Faster | Val-Cit enables more rapid payload release. However, the cleavage rate of Val-Ala is generally considered sufficient for efficacy. |

| Plasma Stability (Human) | Stable | Stable | Both linkers demonstrate high stability in human plasma, which is crucial for minimizing premature drug release and off-target toxicity. |

| Plasma Stability (Mouse) | More stable | Unstable due to cleavage by carboxylesterase 1C | The instability of Val-Cit in mouse plasma can complicate preclinical in vivo studies. |

Table 2: In Vitro Cytotoxicity of Val-Ala vs. Val-Cit ADCs

| Antibody | Payload | Target Cell Line | Val-Ala ADC IC50 (pM) | Val-Cit ADC IC50 (pM) | Reference |

| Trastuzumab | MMAE | HER2+ cell line | 92 | 14.3 | |

| Anti-Her2 | MMAE | HER2+ | 111 | - |

Table 3: In Vivo Efficacy of Val-Ala Linker-Based ADCs in Xenograft Models

| ADC Target | Payload | Xenograft Model | Dosing | Outcome | Reference |

| Anti-LGR5 | PBD | Neuroblastoma | Clinically relevant dose | Complete inhibition of tumor growth | |

| Anti-HER2 | Low-potency PBD | Solid tumor | - | Antitumor efficacy observed | |

| Anti-CD22 | Low-potency PBD | Hematologic | - | Antitumor efficacy observed |

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of the this compound linker and ADCs constructed with it.

Synthesis of this compound

References

Fmoc-Val-Ala-PAB-PNP: An In-Depth Technical Guide for Drug Development Professionals

Fmoc-Val-Ala-PAB-PNP is a crucial component in the development of advanced targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and application in drug development for researchers, scientists, and professionals in the field.

This linker molecule is meticulously designed with four key components: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a valine-alanine (Val-Ala) dipeptide sequence, a self-immolative p-aminobenzyl (PAB) spacer, and a p-nitrophenyl (PNP) activated carbonate. This sophisticated structure allows for the stable conjugation of potent cytotoxic payloads to antibodies and their subsequent controlled release within target cancer cells.

Core Chemical and Physical Properties

This compound is a white to off-white powder. Its chemical and physical properties are summarized in the table below, providing essential data for its handling, storage, and use in synthetic protocols.

| Property | Value | Reference |

| Chemical Formula | C37H36N4O9 | [1][2] |

| Molecular Weight | 680.7 g/mol | [1][2] |

| CAS Number | 1394238-92-6 | [1] |

| Purity | Typically >95% | |

| Solubility | 100 mg/mL in DMSO | |

| Appearance | White to off-white powder | |

| Storage Conditions | Store at -20°C, protected from light and moisture. |

Mechanism of Action in Antibody-Drug Conjugates

The therapeutic efficacy of an ADC utilizing the this compound linker is dependent on a precise, multi-step intracellular process. This process ensures that the cytotoxic payload is delivered specifically to the target cancer cells, minimizing off-target toxicity.

The process begins with the ADC binding to a specific antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized, typically through endocytosis, and traffics to the lysosome. The acidic environment of the lysosome and the presence of proteases, such as Cathepsin B, are crucial for the linker's function. Cathepsin B, which is often overexpressed in tumor cells, recognizes and cleaves the Val-Ala dipeptide sequence. This cleavage event triggers a cascade, leading to the 1,6-elimination and self-immolation of the PAB spacer. This rapid and irreversible fragmentation results in the release of the unmodified, active cytotoxic payload into the cytoplasm, where it can exert its therapeutic effect, leading to apoptosis of the cancer cell.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the this compound linker and its subsequent conjugation to a cytotoxic payload.

Synthesis of this compound

The synthesis of this compound can be achieved through a solution-phase peptide coupling approach, followed by activation of the benzyl alcohol. The following is a representative protocol.

Materials:

-

Fmoc-Val-OH

-

H-Ala-OBn (Alanine benzyl ester)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Palladium on carbon (Pd/C, 10%)

-

p-Aminobenzyl alcohol

-

p-Nitrophenyl chloroformate

-

Anhydrous DCM (Dichloromethane)

-

Pyridine

Procedure:

-

Dipeptide Synthesis: Dissolve Fmoc-Val-OH (1 equivalent), H-Ala-OBn (1 equivalent), and HATU (1.1 equivalents) in anhydrous DMF. Add DIPEA (2 equivalents) and stir the reaction at room temperature until completion (monitored by TLC or LC-MS). Purify the resulting Fmoc-Val-Ala-OBn by column chromatography.

-

Benzyl Ester Deprotection: Dissolve the purified Fmoc-Val-Ala-OBn in a suitable solvent (e.g., methanol or ethyl acetate) and add 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere until the deprotection is complete. Filter off the catalyst and evaporate the solvent to obtain Fmoc-Val-Ala-OH.

-

Coupling to PAB Spacer: Dissolve Fmoc-Val-Ala-OH (1 equivalent), p-aminobenzyl alcohol (1 equivalent), and HATU (1.1 equivalents) in anhydrous DMF. Add DIPEA (2 equivalents) and stir at room temperature until the reaction is complete. Purify the product, Fmoc-Val-Ala-PAB-OH, by column chromatography.

-

Activation with PNP: Dissolve Fmoc-Val-Ala-PAB-OH (1 equivalent) in anhydrous DCM and cool to 0°C. Add pyridine (1.2 equivalents) followed by a solution of p-nitrophenyl chloroformate (1.2 equivalents) in DCM. Allow the reaction to warm to room temperature and stir until completion. Purify the final product, this compound, by column chromatography.

Conjugation of this compound to a Cytotoxic Payload (e.g., MMAE)

This protocol describes the reaction of the activated linker with an amine-containing payload.

Materials:

-

This compound

-

Amine-containing payload (e.g., Monomethyl auristatin E - MMAE)

-

Anhydrous DMF

-

DIPEA

-

20% Piperidine in DMF

-

Reverse-phase HPLC (RP-HPLC) system

Procedure:

-

Payload Conjugation: Dissolve this compound (1.1 equivalents) and the amine-containing payload (1 equivalent) in anhydrous DMF. Add DIPEA (3 equivalents) to the solution and stir at room temperature. Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 2-4 hours).

-

Purification: Purify the resulting Fmoc-Val-Ala-PAB-Payload conjugate by preparative RP-HPLC. Lyophilize the pure fractions to obtain the drug-linker as a solid.

-

Fmoc Deprotection: Dissolve the purified Fmoc-Val-Ala-PAB-Payload in DMF. Add a solution of 20% piperidine in DMF and stir at room temperature for 30-60 minutes. Monitor the deprotection by LC-MS.

-

Final Purification: Purify the deprotected H2N-Val-Ala-PAB-Payload by RP-HPLC and lyophilize to obtain the final drug-linker construct, ready for conjugation to an antibody.

Stability and Handling

While specific quantitative stability data for this compound under various pH and temperature conditions is not extensively published, general principles for handling Fmoc-protected peptides and p-nitrophenyl carbonates should be followed.

-

Fmoc Group Stability: The Fmoc group is stable under acidic conditions but is readily cleaved by bases, such as piperidine. Care should be taken to avoid basic conditions during storage and handling to prevent premature deprotection. Studies on Fmoc-protected amino acids suggest that they are stable in neutral and acidic conditions.

-

p-Nitrophenyl Carbonate Stability: The p-nitrophenyl carbonate is a reactive ester susceptible to hydrolysis, especially in the presence of moisture and at neutral to basic pH. It is crucial to use anhydrous solvents and work under an inert atmosphere (e.g., nitrogen or argon) during conjugation reactions to minimize hydrolysis of the linker.

-

Storage: The compound should be stored at -20°C in a desiccated environment to maintain its integrity. For stock solutions in anhydrous solvents like DMSO, storage at -80°C is recommended for long-term stability.

By understanding the chemical properties and adhering to the detailed protocols outlined in this guide, researchers and drug development professionals can effectively utilize this compound to construct potent and specific antibody-drug conjugates for targeted cancer therapy.

References

The Cornerstone of Controlled Payload Release: A Technical Guide to the PAB Self-Immolative Spacer in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

The p-aminobenzyl (PAB) self-immolative spacer represents a critical innovation in the field of antibody-drug conjugates (ADCs), enabling the targeted and controlled release of potent cytotoxic payloads within cancer cells. Its clever chemical design ensures that the ADC remains stable in systemic circulation, minimizing off-target toxicity, and then efficiently liberates the active drug upon internalization into the tumor cell. This technical guide provides an in-depth exploration of the PAB spacer's role, mechanism of action, and the experimental protocols used for its evaluation, tailored for professionals in drug development.

The Critical Role of the PAB Spacer in ADC Efficacy

The primary function of the PAB self-immolative spacer is to act as a stable bridge between the antibody and the cytotoxic drug, rendering the drug inactive while it is conjugated.[1] The design of the PAB linker system is paramount for:

-

Preventing Premature Drug Release: The linker, in conjunction with a trigger mechanism, is engineered to be stable in the bloodstream (pH ~7.4), which is crucial for minimizing systemic toxicity to healthy tissues.[1]

-

Ensuring Efficient Payload Delivery: Upon internalization into the acidic and enzyme-rich environment of the lysosome within a cancer cell, the linker system is designed to rapidly and irreversibly decompose, releasing the payload in its fully active, unmodified form.[1][2]

-

Broadening the Therapeutic Window: By maximizing the delivery of the cytotoxic agent to the tumor site while minimizing systemic exposure, the PAB spacer helps to widen the therapeutic window, allowing for higher doses to be administered with a more favorable safety profile.[1]

Mechanism of Action: A Triggered Cascade

The self-immolative mechanism of the PAB spacer is a well-characterized 1,6-elimination reaction. This electronic cascade is initiated by the cleavage of a promoiety linked to the PAB spacer, often by lysosomal enzymes like cathepsin B that are overexpressed in many tumor cells.

The process unfolds as follows:

-

Triggering Event: An enzyme, such as cathepsin B, cleaves a specific peptide sequence (e.g., valine-citrulline) that is attached to the PAB spacer.

-

Unmasking the Aniline Nitrogen: This cleavage exposes a free aniline nitrogen on the PAB group.

-

Initiation of 1,6-Elimination: The unmasked aniline nitrogen initiates a rapid and irreversible electronic cascade.

-

Spacer Fragmentation: This cascade leads to the fragmentation of the PAB spacer.

-

Payload Release: The fragmentation results in the release of the unmodified, fully active cytotoxic drug, along with carbon dioxide and aza-quinone methide.

This controlled "demolition" ensures that the potent payload is only unleashed at the site of action, the interior of a cancer cell.

References

An In-depth Technical Guide to the Val-Ala Dipeptide Linker for Cathepsin B Cleavage

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Valine-Alanine (Val-Ala) dipeptide is a crucial component in the design of cleavable linkers for antibody-drug conjugates (ADCs). Its specific recognition and cleavage by the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells, enables the targeted release of cytotoxic payloads within the tumor microenvironment. This targeted release mechanism is paramount for enhancing the therapeutic window of ADCs by maximizing efficacy against malignant cells while minimizing systemic toxicity.[1] This technical guide provides a comprehensive overview of the Val-Ala dipeptide linker, including its mechanism of action, comparative quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Mechanism of Action: Cathepsin B-Mediated Cleavage

The therapeutic efficacy of ADCs employing a Val-Ala linker hinges on a multi-step intracellular process. Upon binding to a target antigen on the cancer cell surface, the ADC is internalized, typically via receptor-mediated endocytosis, and trafficked to the lysosome. The acidic milieu of the lysosome (pH 4.5-5.5) provides an optimal environment for Cathepsin B activity.

Cathepsin B, a cysteine protease, recognizes the Val-Ala dipeptide sequence and catalyzes the hydrolysis of the peptide bond. This cleavage event is often the initiating step in a cascade that leads to the release of the active drug. In many ADC designs, the Val-Ala linker is connected to a self-immolative spacer, such as p-aminobenzyl carbamate (PABC). Once the dipeptide is cleaved, the PABC spacer undergoes a spontaneous 1,6-elimination reaction, which in turn liberates the unmodified cytotoxic payload. This "traceless" release ensures that the drug can exert its pharmacological effect without any remnants of the linker that might impede its activity. While initially thought to be the sole enzyme responsible, it is now understood that other cathepsins, such as L, S, and F, may also contribute to the cleavage of such dipeptide linkers.[2]

Data Presentation: Quantitative Comparison of Dipeptide Linkers

The selection of a dipeptide linker is a critical decision in ADC design, with trade-offs between cleavage efficiency, stability, and the physicochemical properties of the final conjugate. The Val-Ala linker is often compared to the more traditional Valine-Citrulline (Val-Cit) linker. A key advantage of the Val-Ala linker is its lower hydrophobicity, which can mitigate aggregation issues, particularly with highly lipophilic payloads, and may allow for higher drug-to-antibody ratios (DARs).[3] However, in vitro studies have suggested that the cleavage rate of Val-Ala by Cathepsin B is approximately half that of Val-Cit.[3][4]

Below are tables summarizing key quantitative parameters for the Cathepsin B-mediated cleavage of various dipeptide linkers.

Table 1: Comparison of Cleavage of Different Peptide Linkers (Endpoint Assay)

| Peptide Linker | Relative Fluorescence Units (RFU) | Fold Change vs. Control |

| Val-Cit-PABC-Fluorophore | 8500 ± 350 | 42.5 |

| Val-Ala-PABC-Fluorophore | 6200 ± 280 | 31.0 |

| Phe-Lys-PABC-Fluorophore | 7800 ± 410 | 39.0 |

| GPLG-PABC-Fluorophore | 9100 ± 450 | 45.5 |

| Negative Control (Inhibitor) | 200 ± 50 | 1.0 |

| Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual values will vary depending on the specific experimental conditions. |

Table 2: Kinetic Parameters for Cathepsin B Cleavage of Peptide Linkers

| Peptide Linker | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Val-Cit-PABC | 15.2 | 1.8 | 1.18 x 10⁵ |

| Val-Ala-PABC | 25.8 | 1.2 | 4.65 x 10⁴ |

| Phe-Lys-PABC | 18.5 | 1.6 | 8.65 x 10⁴ |

| GPLG-PABC | 12.1 | 2.1 | 1.74 x 10⁵ |

| Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual values will vary depending on the specific peptide linkers, experimental conditions, and fluorophore used. |

Experimental Protocols

Detailed and reproducible protocols are essential for the evaluation and validation of Val-Ala linker performance in ADC development.

Protocol 1: In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

Objective: To quantify the rate of payload release from an ADC containing a Val-Ala linker upon incubation with recombinant human Cathepsin B.

Materials:

-

ADC with Val-Ala linker

-

Recombinant human Cathepsin B

-

Assay Buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)

-

Quenching Solution (e.g., acetonitrile with an internal standard)

-

HPLC system with a suitable column and detector

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the ADC (e.g., to a final concentration of 10 µM) with the pre-warmed assay buffer.

-

Initiate Reaction: Start the cleavage reaction by adding activated Cathepsin B (e.g., to a final concentration of 1 µM) to the ADC mixture. Incubate the reaction at 37°C.

-

Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quench Reaction: Immediately stop the reaction by adding the aliquot to the quenching solution. This can be achieved by acidifying the sample or adding a broad-spectrum protease inhibitor.

-

Sample Preparation: Precipitate the remaining antibody and enzyme by adding a solvent like acetonitrile. Centrifuge the sample to pellet the protein and collect the supernatant containing the released payload.

-

HPLC Analysis: Inject the supernatant onto a reverse-phase HPLC system. Use a suitable gradient to separate the released payload from other components.

-

Quantification: The amount of released drug is quantified by integrating the peak area corresponding to the payload and comparing it to a standard curve of the free drug. The rate of cleavage is determined by plotting the concentration of the released drug over time.

Protocol 2: Fluorogenic Substrate Cleavage Assay

Objective: To determine the kinetic parameters (Km and kcat) for the cleavage of a Val-Ala-containing fluorogenic substrate by Cathepsin B.

Materials:

-

Val-Ala-fluorogenic substrate (e.g., Val-Ala-AMC)

-

Recombinant human Cathepsin B

-

Activation Buffer (e.g., 352 mM potassium phosphate, 48 mM sodium phosphate, 4.0 mM EDTA, pH 6.0)

-

Assay Buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Activate pro-Cathepsin B according to the manufacturer's instructions.

-

Prepare a serial dilution of the Val-Ala-fluorogenic substrate in the assay buffer. The concentration range should span from approximately 0.1 to 10 times the expected Km value.

-

-

Assay Setup:

-

Add 50 µL of activated Cathepsin B solution to the appropriate wells of a 96-well plate.

-

Add 50 µL of each concentration of the substrate to the wells containing the enzyme.

-

Include blank wells with the highest substrate concentration and assay buffer without the enzyme.

-

-

Kinetic Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence kinetically at an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm.

-

-

Data Analysis:

-

For each substrate concentration, determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Convert the fluorescence units to the concentration of the cleaved product using a standard curve of the free fluorophore.

-

Plot the initial velocity (V₀) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km values.

-

Calculate the kcat value using the equation: kcat = Vmax / [E], where [E] is the final concentration of the enzyme.

-

Protocol 3: Cell-Based ADC Cytotoxicity Assay (MTT Assay)

Objective: To determine the in vitro potency and specificity of an ADC with a Val-Ala linker on antigen-positive versus antigen-negative cells.

Materials:

-

Antigen-positive and antigen-negative cell lines

-

Complete cell culture medium

-

ADC with Val-Ala linker

-

Unconjugated antibody (as a control)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed both antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density and incubate overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium. Remove the medium from the wells and add 100 µL of the different concentrations. Include untreated cells as a control.

-

Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software.

Mandatory Visualization

Signaling Pathways

Caption: Cathepsin B's role in the intrinsic apoptosis pathway.

Experimental Workflows

Caption: Workflow for an in vitro ADC cleavage assay using HPLC.

Logical Relationships

Caption: The pathway of ADC internalization and payload release.

References

- 1. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Target-responsive subcellular catabolism analysis for early-stage antibody–drug conjugates screening and assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide to Fmoc Protection in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide synthesis, enabling the efficient and rapid creation of peptide chains. The 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is the most prevalent approach in SPPS, favored for its mild deprotection conditions and versatility.[1] This guide delves into the core principles of Fmoc protection in peptide synthesis, offering detailed experimental protocols, quantitative data, and visual representations of key processes to support researchers in their peptide synthesis endeavors.

Core Principles of Fmoc Solid-Phase Peptide Synthesis

Fmoc SPPS is characterized by the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble solid support, commonly referred to as a resin.[1] The synthesis is cyclical, with each cycle introducing a single amino acid and consisting of three primary steps: deprotection, activation and coupling, and washing.

-

Solid Support (Resin): The synthesis commences with an inert solid support, typically polystyrene beads cross-linked with divinylbenzene and functionalized with a linker.[1] The choice of resin and linker is critical as it dictates the C-terminal functionality of the final peptide, such as a carboxylic acid or an amide.[2]

-

Nα-Fmoc Protection: The α-amino group of each incoming amino acid is protected by the base-labile Fmoc group.[1] This temporary blockade prevents undesirable side reactions and ensures the peptide chain is elongated in the correct sequence. The Fmoc group is stable under acidic conditions, providing orthogonality with acid-labile side-chain protecting groups.

-

Side-Chain Protection: Reactive amino acid side chains are protected by groups that are stable to the basic conditions of Fmoc removal but can be cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), at the final step of synthesis. Common side-chain protecting groups include tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt).

The Fmoc SPPS Cycle: A Step-by-Step Process

The synthesis of a peptide using Fmoc chemistry is an iterative process. Each cycle of amino acid addition involves the following key steps:

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a mild base. The most commonly used reagent for this step is a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). The deprotection reaction proceeds via a β-elimination mechanism, releasing a free amine on the N-terminus of the growing peptide chain.

-

Washing: Following deprotection, the resin is thoroughly washed to remove the piperidine and the dibenzofulvene-piperidine adduct, a byproduct of the deprotection reaction. This washing step is crucial to prevent any interference with the subsequent coupling reaction.

-

Amino Acid Activation and Coupling: The carboxylic acid group of the incoming Fmoc-protected amino acid is activated to facilitate the formation of a peptide bond with the free amine of the resin-bound peptide. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or uronium/aminium reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Washing: A final washing step is performed to remove any excess reagents and byproducts from the coupling reaction, ensuring the resin is clean for the next synthesis cycle.

This cycle is repeated until the desired peptide sequence is assembled.

digraph "Fmoc SPPS Cycle" {

graph [rankdir="LR", splines=ortho, nodesep=0.4];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"];

edge [fontname="Arial", fontsize=10];

// Nodes

Start [label="Resin-Bound Peptide\n(N-terminally Fmoc-protected)", fillcolor="#F1F3F4", fontcolor="#202124"];

Deprotection [label="Fmoc Deprotection\n(20% Piperidine in DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Washing1 [label="Washing\n(DMF)", fillcolor="#FBBC05", fontcolor="#202124"];

Coupling [label="Amino Acid Activation\n& Coupling\n(Fmoc-AA, Activator, Base)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Washing2 [label="Washing\n(DMF)", fillcolor="#FBBC05", fontcolor="#202124"];

ElongatedPeptide [label="Elongated Peptide\n(N-terminally Fmoc-protected)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges

Start -> Deprotection;

Deprotection -> Washing1;

Washing1 -> Coupling;

Coupling -> Washing2;

Washing2 -> ElongatedPeptide;

ElongatedPeptide -> Deprotection [label="Repeat Cycle"];

}

Base-catalyzed β-elimination mechanism of Fmoc deprotection.

Quantitative Data in Fmoc SPPS

The efficiency of each step in the SPPS cycle is critical for the successful synthesis of the target peptide. Below are tables summarizing key quantitative data related to Fmoc SPPS.

Parameter Typical Value/Range Notes Reference Resin Loading 0.1 - 1.0 mmol/g The amount of the first amino acid attached per gram of resin. Amino Acid Excess 3 - 5 equivalents Molar excess of the incoming amino acid relative to the resin loading. Coupling Reagent Excess 3 - 5 equivalents Molar excess of the coupling reagent relative to the resin loading. Deprotection Time 5 - 20 minutes Time required for complete Fmoc removal with 20% piperidine in DMF. Coupling Time 30 - 120 minutes Varies depending on the amino acids being coupled and the coupling reagents used. Overall Synthesis Success Rate ~87% Percentage of peptides synthesized successfully, defined by the target peptide being the most abundant peak in mass spectrometry analysis.

Deprotection Reagent Concentration Typical Deprotection Time Notes Reference Piperidine 20% in DMF 2 x 5 minutes The most common and standard deprotection reagent. 4-Methylpiperidine (4MP) 20% in DMF Similar to Piperidine Can be used interchangeably with piperidine. Piperazine (PZ) 10% in DMF/Ethanol (9:1) Similar to Piperidine Used at a lower concentration due to solubility. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) 2% in DMF Shorter than Piperidine A stronger, non-nucleophilic base; can be useful for difficult deprotections but may increase the risk of side reactions like aspartimide formation.

Experimental Protocols

Detailed methodologies for the key steps in manual Fmoc SPPS are provided below.

1. Resin Swelling

-

Objective: To allow the resin beads to swell in the synthesis solvent, making the reactive sites accessible.

-

Protocol:

-

Weigh the desired amount of resin (e.g., 100 mg for a 0.1 mmol synthesis, assuming a loading of 1.0 mmol/g) and place it into a fritted syringe or a dedicated reaction vessel.

-

Add enough DMF (approximately 10-15 mL per gram of resin) to cover the resin completely.

-

Gently agitate the resin suspension for 30-60 minutes at room temperature to allow for complete swelling of the resin beads.

-

After swelling, drain the DMF by applying gentle vacuum or nitrogen pressure.

2. Fmoc Deprotection

-

Objective: To remove the N-terminal Fmoc protecting group.

-

Protocol:

-

Add a solution of 20% (v/v) piperidine in DMF (approximately 10 mL per gram of resin) to the swollen resin.

-

Agitate the mixture at room temperature for 2 minutes.

-

Drain the deprotection solution.

-

Add a second portion of the 20% piperidine in DMF solution.

-

Agitate the mixture at room temperature for 5-10 minutes.

-

Drain the solution and wash the resin thoroughly with several portions of DMF to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

3. Amino Acid Coupling

-

Objective: To form a peptide bond between the incoming Fmoc-amino acid and the N-terminus of the resin-bound peptide.

-

Protocol (using HATU):

-

In a separate vial, dissolve the Fmoc-amino acid (e.g., 4.5 equivalents) and HATU (e.g., 4.5 equivalents) in DMF.

-

Add a hindered base such as N,N-diisopropylethylamine (DIPEA) (e.g., 9 equivalents) to the amino acid/HATU solution and vortex briefly.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for at least 4 hours.

-

Drain the coupling solution and wash the resin with DMF.

4. Cleavage and Final Deprotection

-

Objective: To cleave the completed peptide from the resin and remove the side-chain protecting groups.

-

Protocol:

-

Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

Prepare a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger to trap reactive cations generated during deprotection.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

-

Centrifuge the suspension to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry it under vacuum.

Common Side Reactions in Fmoc SPPS

Several side reactions can occur during Fmoc SPPS, potentially leading to impurities in the final product. Understanding these side reactions is crucial for troubleshooting and optimizing peptide synthesis.

-

Aspartimide Formation: This is a common side reaction involving aspartic acid residues, particularly when followed by glycine, asparagine, or serine. The peptide backbone can cyclize to form a five-membered aspartimide ring, which can then reopen to yield a mixture of α- and β-peptides. This side reaction is promoted by prolonged exposure to the basic conditions of Fmoc deprotection.

```dot

digraph "Aspartimide Formation" {

graph [splines=true, overlap=false, nodesep=0.5];

node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"];

edge [fontname="Arial", fontsize=10];

// Nodes

Peptide [label="Peptide with Asp-Xaa sequence", fillcolor="#F1F3F4", fontcolor="#202124"];

Base [label="Base (e.g., Piperidine)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Cyclization [label="Intramolecular Cyclization", fillcolor="#FBBC05", fontcolor="#202124"];

Aspartimide [label="Aspartimide Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Hydrolysis [label="Ring Opening", fillcolor="#34A853", fontcolor="#FFFFFF"];

Products [label="Mixture of α- and β-peptides", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges

Peptide -> Cyclization [label="+ Base"];

Base -> Cyclization [style=invis];

Cyclization -> Aspartimide;

Aspartimide -> Hydrolysis;

Hydrolysis -> Products;

}

References

An In-Depth Technical Guide to Fmoc-Val-Ala-PAB-PNP for Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a powerful class of biopharmaceuticals. These complex molecules combine the high specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug, connected by a chemical linker. The linker is a critical component, dictating the stability of the ADC in circulation and the efficiency of payload release at the tumor site. This technical guide provides a comprehensive overview of the Fmoc-Val-Ala-PAB-PNP linker, a key tool in the development of next-generation ADCs.

This compound is a cleavable linker system designed for the targeted delivery of cytotoxic agents. It features a dipeptide sequence, Valine-Alanine (Val-Ala), which is specifically recognized and cleaved by the lysosomal protease Cathepsin B, an enzyme often overexpressed in the tumor microenvironment.[][2] This enzymatic susceptibility ensures that the cytotoxic payload is released preferentially within the target cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.[]

This guide will delve into the chemical properties, synthesis, and mechanism of action of the this compound linker. It will further provide detailed experimental protocols for its synthesis, conjugation to payloads and antibodies, and the subsequent in vitro and in vivo evaluation of the resulting ADCs. Quantitative data from various studies are summarized to facilitate a comparative analysis of its performance.

Chemical Properties and Synthesis

The this compound linker is a multi-component system, each part playing a crucial role in its function:

-

Fmoc (9-fluorenylmethoxycarbonyl): A base-labile protecting group for the N-terminus of the dipeptide, enabling stepwise synthesis of the linker.[3][]

-

Val-Ala (Valine-Alanine): A dipeptide sequence that serves as the recognition site for Cathepsin B.

-

PAB (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage of the Val-Ala peptide bond, undergoes a 1,6-elimination reaction to release the unmodified cytotoxic drug.

-

PNP (p-nitrophenyl carbonate): An activated carbonate that facilitates the efficient conjugation of the linker to an amine-containing payload.

The synthesis of this compound can be achieved through both solid-phase and solution-phase chemistry. The choice of method often depends on the scale of synthesis and the specific requirements of the drug development program.

Mechanism of Action in Targeted Drug Delivery

The targeted drug delivery mechanism of an ADC utilizing the this compound linker is a multi-step process that begins with the specific recognition of a tumor-associated antigen by the monoclonal antibody component of the ADC.

Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis. The complex is then trafficked through the endosomal pathway to the lysosome. The acidic environment of the lysosome (pH 4.5-5.0) and the presence of highly active proteases, including Cathepsin B, facilitate the cleavage of the Val-Ala dipeptide linker. This enzymatic cleavage triggers the self-immolation of the PAB spacer, leading to the release of the potent cytotoxic payload into the cytoplasm of the cancer cell. The released drug can then exert its cell-killing effect, typically by interfering with critical cellular processes such as DNA replication or microtubule dynamics, ultimately leading to apoptosis.

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful synthesis and evaluation of ADCs. The following sections provide step-by-step methodologies for key experiments involving the this compound linker.

Overall Experimental Workflow

The development of an ADC using the this compound linker follows a sequential workflow, from the synthesis of the linker and its conjugation to the payload, to the final conjugation with the antibody and subsequent characterization.

Protocol 1: Synthesis of Fmoc-Val-Ala-PAB-OH

This protocol describes a general procedure for the solution-phase synthesis of the peptide-spacer component of the linker.

-

Activation of Fmoc-Ala-OH:

-

Dissolve Fmoc-Ala-OH (1 equivalent) and a coupling agent such as HATU or HBTU (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF).

-

Add N,N-Diisopropylethylamine (DIPEA) (2 equivalents) to the solution and stir for 5-10 minutes at room temperature to pre-activate the amino acid.

-

-

Coupling with p-aminobenzyl alcohol:

-

In a separate flask, dissolve p-aminobenzyl alcohol (1.1 equivalents) in anhydrous DMF.

-

Add the solution of p-aminobenzyl alcohol to the activated Fmoc-Ala-OH solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to obtain Fmoc-Ala-PAB-OH.

-

-

Fmoc-Deprotection and Coupling with Fmoc-Val-OH:

-

The Fmoc group of Fmoc-Ala-PAB-OH is removed using 20% piperidine in DMF.

-

The resulting H2N-Ala-PAB-OH is then coupled with pre-activated Fmoc-Val-OH using similar coupling conditions as described in step 1.

-

-

Final Purification:

-

Purify the crude Fmoc-Val-Ala-PAB-OH by flash chromatography.

-

Protocol 2: Activation to this compound

This protocol is for the activation of the hydroxyl group of the PAB spacer with p-nitrophenyl chloroformate.

-

Reaction Setup:

-

Dissolve Fmoc-Val-Ala-PAB-OH (1 equivalent) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Add pyridine (1.2 equivalents) followed by the dropwise addition of p-nitrophenyl chloroformate (1.1 equivalents) dissolved in anhydrous DCM.

-

-

Reaction and Monitoring:

-

Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 2-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by flash chromatography on silica gel.

-

Protocol 3: Conjugation of a Cytotoxic Payload to the Linker

This protocol outlines the conjugation of an amine-containing payload (e.g., Monomethyl Auristatin E - MMAE) to the activated linker.

-

Preparation:

-

Dissolve the amine-containing payload (1 equivalent) in anhydrous DMF or Dimethyl sulfoxide (DMSO).

-

In a separate vial, dissolve this compound (1.2 equivalents) in anhydrous DMF or DMSO.

-

-

Reaction:

-

Slowly add the solution of this compound to the payload solution.

-

If required, add DIPEA (1.5 - 2.0 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

-

Monitoring and Purification:

-

Monitor the reaction progress by HPLC or LC-MS until the starting material is consumed (typically 2-16 hours).

-

Purify the crude drug-linker conjugate by preparative reverse-phase HPLC (RP-HPLC).

-

Characterize the final product by HPLC, Mass Spectrometry, and NMR to confirm its identity and purity.

-

Protocol 4: Conjugation of the Drug-Linker to a Monoclonal Antibody

This protocol describes the conjugation of the drug-linker to a monoclonal antibody via partial reduction of interchain disulfide bonds.

-

Antibody Reduction:

-

To a solution of the antibody in a suitable buffer (e.g., PBS with 1 mM DTPA, pH 8.0), add a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT). The amount of reducing agent will determine the final drug-to-antibody ratio (DAR). For a target DAR of 4, approximately 4.2 equivalents of the reducing agent are used.

-

Incubate the solution at 37°C for 1 hour.

-

Remove the excess reducing agent using a desalting column (e.g., G25) equilibrated in a suitable buffer at 4°C.

-

-

Conjugation:

-

Dissolve the purified drug-linker construct in a water-miscible organic solvent like DMSO.

-

Add the drug-linker solution to the reduced antibody solution at a molar excess of 4-8 fold.

-

Gently agitate the reaction mixture at room temperature for 1-2 hours.

-

-

Quenching and Purification:

-

Quench any unreacted thiols by adding an excess of N-acetylcysteine.

-

Purify the ADC from the unconjugated drug-linker and other small molecules using size exclusion chromatography (SEC).

-

Concentrate the purified ADC and store it under appropriate conditions.

-

Protocol 5: Characterization of the ADC - Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination.

-

Hydrophobic Interaction Chromatography (HIC): This is a widely used method that separates ADC species based on the number of conjugated drug molecules. The weighted average DAR is calculated from the peak areas of the different species.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method can be used to determine the DAR of the reduced and denatured ADC, providing information on the drug load on the light and heavy chains.

-

Mass Spectrometry (MS): Intact mass analysis of the ADC by LC-MS can provide precise information on the distribution of drug-loaded species and the average DAR.

Protocol 6: In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing cancer cells.

-

Cell Seeding:

-

Seed target antigen-positive and antigen-negative cancer cell lines in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC, a non-targeting isotype control ADC, and the free drug.

-

Treat the cells with the different concentrations for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).

-

-

Viability Assessment (MTT Assay):

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Plot the cell viability against the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

-

Protocol 7: In Vivo Xenograft Model for Efficacy Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.

-

Tumor Implantation:

-

Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

-

Tumor Growth and Randomization:

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, and ADC treatment group).

-

-

ADC Administration:

-

Administer the ADC intravenously (IV) via the tail vein at specified doses and schedules.

-

-

Monitoring and Data Collection:

-

Measure tumor volume and body weight regularly (e.g., twice a week).

-

Monitor the mice for any signs of toxicity.

-

-

Endpoint and Analysis:

-

The study is typically terminated when the tumors in the control group reach a predetermined size.

-

The primary efficacy endpoint is tumor growth inhibition. The percentage of tumor growth inhibition is calculated and statistical analysis is performed to determine the significance of the treatment effect.

-

Quantitative Data Presentation

The following tables summarize illustrative quantitative data for ADCs utilizing Val-Ala linkers from various studies. It is important to note that direct comparisons should be made with caution as experimental conditions can vary between studies.

Table 1: In Vitro Cytotoxicity (IC50) of Val-Ala Linker-Based ADCs

| Antibody Target | Payload | Cancer Cell Line | IC50 (pM) | Reference |

| HER2 | MMAE | SK-BR-3 (HER2-positive) | ~100-200 | |

| HER2 | MMAE | BT-474 (HER2-positive) | ~200-300 | |

| HER2 | MMAE | MDA-MB-231 (HER2-negative) | >10,000 | |

| Folate Receptor α | IGN | KB (FRα-positive) | 7 | |

| Folate Receptor α | IGN | T47D (FRα-positive) | 20 | |

| Folate Receptor α | IGN | NCI-H2110 (FRα-positive, lower expression) | 80 | |

| CD33 | PBD Dimer | AML cell lines | Not specified |

Table 2: In Vivo Efficacy of Val-Ala Linker-Based ADCs in Xenograft Models

| Antibody Target | Payload | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |

| HER2 | MMAE | SK-OV-3 (Ovarian Cancer) | 3 mg/kg, single dose | Significant inhibition | |

| CAIX | MMAE | SKRC-52 (Renal Cell Carcinoma) | 250 nmol/kg, multiple injections | Significant inhibition | |

| CD33 | PBD Dimer | SCLC | 0.025–0.4 mg/kg Q3W | Partial Response (14%) |

Table 3: Comparative Properties of Val-Ala and Val-Cit Linkers

| Property | Val-Ala Linker | Val-Cit Linker | Reference |

| Hydrophobicity | Less hydrophobic | More hydrophobic | |

| Aggregation at high DARs | Less prone to aggregation | More prone to aggregation | |

| Cleavage Rate by Cathepsin B | Slower | Faster | |

| Plasma Stability (Human) | High | High | |

| Plasma Stability (Mouse) | More stable | Less stable (cleaved by carboxylesterase) |

Conclusion

The this compound linker represents a significant advancement in the field of targeted drug delivery. Its key features, including specific cleavage by Cathepsin B and a self-immolative spacer, enable the controlled release of cytotoxic payloads within tumor cells, thereby enhancing therapeutic efficacy while minimizing off-target toxicity. The Val-Ala dipeptide offers advantages over the more traditional Val-Cit linker, particularly in terms of reduced hydrophobicity, which can lead to ADCs with higher drug-to-antibody ratios and improved physicochemical properties.

This technical guide has provided a comprehensive overview of the this compound linker, from its chemical synthesis and mechanism of action to detailed experimental protocols for its application in ADC development. The presented quantitative data underscores its potential in creating potent and selective cancer therapeutics. As our understanding of tumor biology and linker chemistry continues to grow, further innovations based on this versatile platform are anticipated, paving the way for the next generation of highly effective and safer antibody-drug conjugates.

References

An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the exquisite specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, a critical component connecting the antibody to the payload, plays a pivotal role in the therapeutic success of an ADC. Its properties dictate the stability of the conjugate in circulation, the mechanism and rate of drug release at the tumor site, and ultimately, the overall efficacy and safety profile.[1][2] Cleavable linkers are designed to release the cytotoxic payload from the antibody upon encountering specific triggers within the tumor microenvironment or inside cancer cells.[3][4] This targeted release mechanism is crucial for maximizing on-target toxicity to cancer cells while minimizing systemic exposure and associated side effects.[5] This guide provides a comprehensive technical overview of the core principles of cleavable linkers in ADC development, focusing on their types, mechanisms of action, and the experimental evaluation of their performance.

The Core Principle: Conditional Payload Release

The fundamental advantage of cleavable linkers lies in their ability to remain stable in the systemic circulation and selectively release the potent cytotoxic payload under specific physiological conditions prevalent in the tumor microenvironment or within the cancer cell. This conditional release is paramount to achieving a wide therapeutic window. An ideal cleavable linker should exhibit high stability in plasma to prevent premature drug release and then undergo rapid and efficient cleavage at the target site.